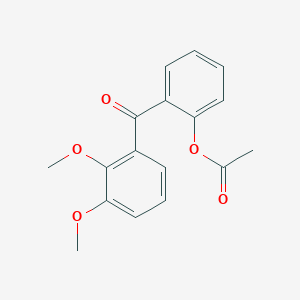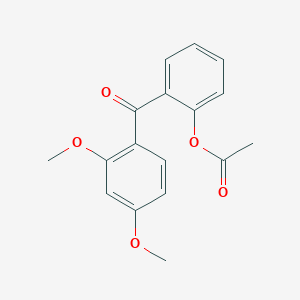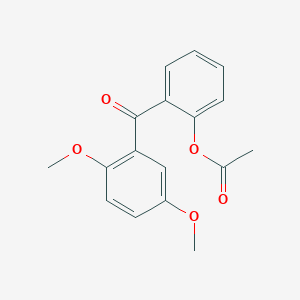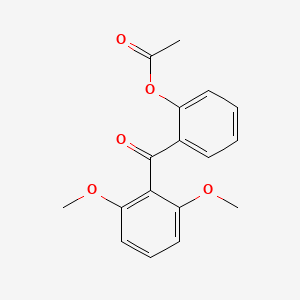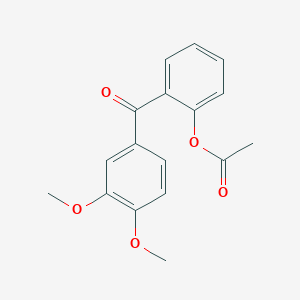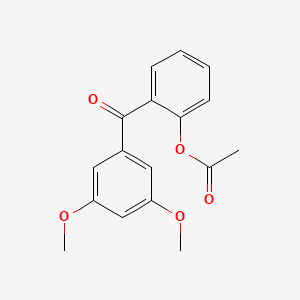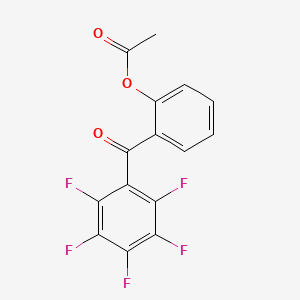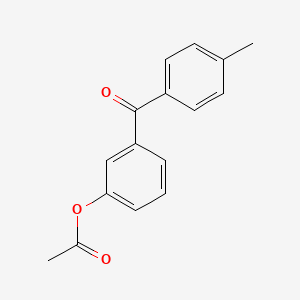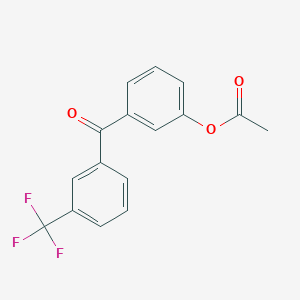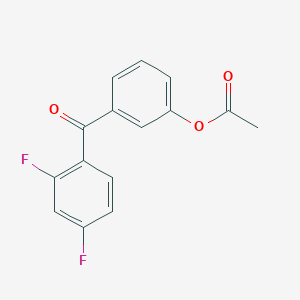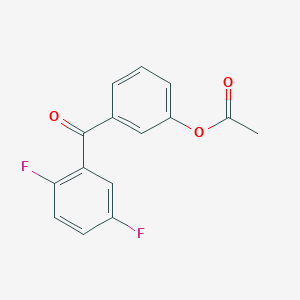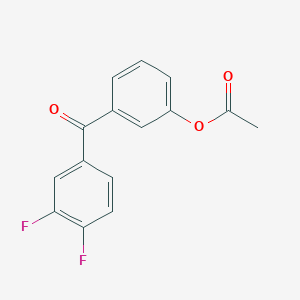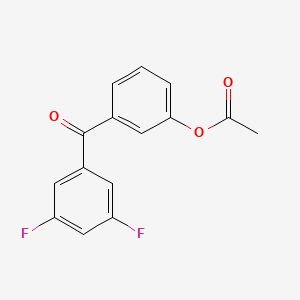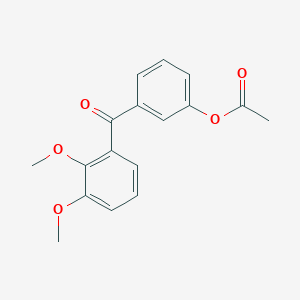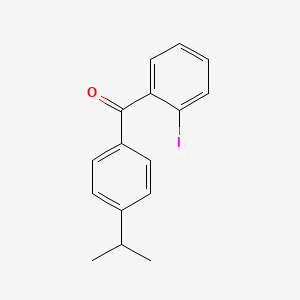
2-Iodo-4'-isopropylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4’-isopropylbenzophenone is a chemical compound with the CAS number 951886-98-9 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .Applications De Recherche Scientifique
Field
Chemistry, specifically catalysis .
Application
Benzophenone-based derivatives have been used in the synthesis of arginine-based oligomeric compounds (ACT), which are supported on cobalt ferrite, resulting in a green catalyst with high activity and convenient recyclability for the cyanation reaction of aryl halides .
Method
The Pd/CoFe 2 O 4 @ACT nanomagnetic catalyst demonstrated excellent performance in the cyanation of various aryl iodides and bromides, yielding favorable reaction outcomes at a temperature of 90 °C within a duration of 3 hours .
Results
The Pd/CoFe 2 O 4 @ACT catalyst exhibited remarkable catalytic activity, maintaining an 88% performance even after five consecutive runs .
Organic Light-Emitting Diodes (OLEDs)
Field
Material Science, specifically Organic Light-Emitting Diodes (OLEDs) .
Application
Benzophenone-based derivatives have been used in the molecular design of OLED materials . They function as a classical phosphor with high intersystem crossing efficiency, making them a compelling candidate for effective reverse intersystem crossing, leading to the development of thermally activated delayed fluorescent (TADF) emitters .
Method
These emitting materials convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), consequently achieving exceptionally high external quantum efficiencies (EQEs) .
Results
Benzophenone-based PhOLED host materials showed high triplet state energy (E T) levels, which were in a range of 2.53 eV–3.02 eV .
Synthesis of New Compounds
Field
Chemistry, specifically organic synthesis .
Application
Benzophenone-based derivatives have been used in the synthesis of new compounds. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .
Method
The effects of solvents and ligands in the halogen exchange reaction were studied in detail. The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
Results
The new method improved yield and easy purification .
Generation of New C–C Bonds
Field
Chemistry, specifically organic synthesis .
Application
Benzophenone-based derivatives have been used in the generation of new carbon-carbon (C–C) bonds .
Method
Selective I/Mg exchange reactions of 1,4-diiodo-1,3-dienes and o-iodo-2-(2-iodovinyl)benzenes were achieved via iPrMgCl·LiCl. Various 1-iodo-4-MgCl-1,3-dienes and 1-iodovinyl phenylmagnesium chlorides were thus efficiently generated and synthetically applied to afford new C–C bonds via reactions of the alkenyl or aryl C–MgCl bonds with different electrophiles .
Results
Useful conjugated compounds including polysubstituted benzenes, naphthalenes, and phosphine compounds could be synthesized readily via further applications of the remaining alkenyl C–I bonds and subsequent cyclization reactions .
Synthesis of Sterically Bulky Bis(phenolate) Ether Catalysts
Field
Chemistry, specifically catalyst synthesis .
Application
Benzophenone-based derivatives have been used in the synthesis of non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties . These complexes have been reported to yield high molecular weight polymers and copolymers at high operating temperatures with controlled stereoselectivity .
Method
Substituted 2-iodophenols with protected hydroxyl groups are key intermediates to introduce steric bulk groups into these C2-symmetric bis(phenolate) ether catalysts via Suzuki coupling reaction or Ullmann coupling reaction .
Results
The synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS and HRMS .
Oxidation of Alcohols to Carbonyl Compounds
Field
Chemistry, specifically organic synthesis .
Application
2-Iodoxybenzoic acid (IBX), a hypervalent iodine (V) reagent, finds numerous applications as an oxidant . It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centres adjacent to carbonyl functionalities .
Method
IBX is insoluble in almost all solvents, except DMSO . IBX tolerates amine functionality, and is therefore used for the oxidation of amino alcohols to amino carbonyl compounds .
Results
IBX oxidizes 1,2-glycols without the cleavage of the glycol carbon-carbon bond . Allylic and benzylic positions are also susceptible to oxidation by IBX .
Safety And Hazards
Propriétés
IUPAC Name |
(2-iodophenyl)-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIVOHWHOLFJKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4'-isopropylbenzophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

